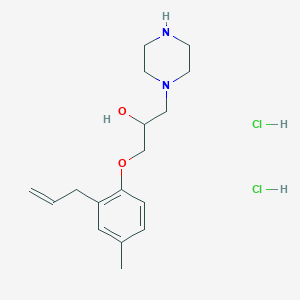

1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Descripción

1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a synthetic organic compound characterized by a phenoxy core substituted with an allyl and methyl group at the 2- and 4-positions, respectively. The propan-2-ol chain links the phenoxy moiety to a piperazine ring, with the dihydrochloride salt enhancing solubility and stability. Piperazine derivatives are commonly utilized as antipsychotics, antidepressants, or antihistamines due to their ability to modulate neurotransmitter systems .

Propiedades

IUPAC Name |

1-(4-methyl-2-prop-2-enylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2.2ClH/c1-3-4-15-11-14(2)5-6-17(15)21-13-16(20)12-19-9-7-18-8-10-19;;/h3,5-6,11,16,18,20H,1,4,7-10,12-13H2,2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYNTICNLCLXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2CCNCC2)O)CC=C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a piperazine moiety that is often associated with various therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C17H28Cl2N2O2, and it has a molecular weight of 290.40 g/mol. The compound features a phenoxy group, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit moderate to good antimicrobial properties. For instance, derivatives containing piperazine rings have demonstrated effectiveness against a range of bacteria and fungi, including Gram-positive and Gram-negative strains. The antimicrobial screening typically involves measuring the zone of inhibition against various pathogens, such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Results

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol | S. aureus | 15 |

| 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol | E. coli | 12 |

| Control (e.g., Ketoconazole) | C. albicans | 20 |

2. Neurological Effects

Piperazine derivatives are often studied for their effects on the central nervous system (CNS). Some studies suggest that compounds similar to 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol may exhibit anxiolytic or antidepressant-like activities, likely due to their interaction with neurotransmitter systems .

3. Tyrosinase Inhibition

Recent research has highlighted the potential of piperazine-containing compounds as tyrosinase inhibitors, which are important in the treatment of hyperpigmentation disorders. The compound's ability to inhibit tyrosinase has been linked to its structural features, making it a candidate for further exploration in dermatological applications .

Case Studies

A notable study investigated the synthesis and biological activity of various piperazine derivatives, including those structurally related to 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol. The results indicated that certain modifications could enhance antimicrobial potency and reduce cytotoxicity in human cell lines .

Case Study Summary:

In vitro assays demonstrated that specific substitutions on the piperazine ring led to improved activity against Agaricus bisporus tyrosinase, with some derivatives showing IC50 values significantly lower than standard inhibitors like kojic acid .

Aplicaciones Científicas De Investigación

Pharmacological Research

1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride has shown promising results in pharmacological studies, particularly in the context of neuropharmacology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders.

Case Study: Neuroprotective Effects

Recent studies have indicated that this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it could reduce cell death in neuronal cell lines exposed to harmful agents, suggesting a mechanism that warrants further exploration in vivo.

Antidepressant Activity

Research has also pointed towards its potential as an antidepressant. The compound's ability to modulate serotonin and norepinephrine levels has been observed in preliminary animal studies, indicating a possible role in treating depression and anxiety disorders.

Case Study: Behavioral Studies

In behavioral models of depression, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. These findings support the hypothesis that it may act through serotonin receptor modulation.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Recent advances in synthetic methodologies have focused on improving the efficiency of these processes while minimizing by-products.

Synthetic Route Overview

A typical synthetic route includes:

- Formation of the piperazine ring through cyclization reactions.

- Allylation of the phenolic component.

- Final purification steps to isolate the dihydrochloride salt form.

Table 2: Synthetic Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Piperazine Formation | Cyclization | Piperazine derivatives |

| Allylation | Nucleophilic substitution | Allyl bromide |

| Purification | Crystallization | Hydrochloric acid |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s structural uniqueness lies in its 2-allyl-4-methyl-phenoxy group and propan-2-ol linker to piperazine. Below is a comparative analysis with related piperazine derivatives:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Salt Form : Like Imp. C and the methoxyphenethyl derivative, the dihydrochloride form enhances aqueous solubility, a critical factor for bioavailability in drug formulations.

- Toxicity Profile : The methoxyphenethyl analogue’s toxicity data (TDLo: 750 mg/kg in rats) highlights the importance of substituent selection; allyl/methyl groups in the target compound may reduce toxicity compared to bulkier phenyl/methoxy groups.

Pharmacological and Toxicological Insights

- Piperazine as a Pharmacophore: Piperazine derivatives often target dopamine or serotonin receptors. B/C .

- Toxicity Trends : Dihydrochloride salts generally mitigate systemic toxicity by improving dissolution and reducing free base accumulation. However, the methoxyphenethyl derivative’s reproductive toxicity (TDLo: 750 mg/kg in female rats) underscores the need for rigorous safety profiling of the target compound.

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

- Formation of the phenoxypropanol intermediate : This step involves the nucleophilic substitution reaction where 2-allyl-4-methylphenol is reacted with an appropriate epoxide or halohydrin derivative to introduce the propan-2-ol moiety.

- Introduction of the piperazine moiety : The phenoxypropanol intermediate is then reacted with piperazine or a protected piperazine derivative to form the piperazinyl-propanol structure.

- Salt formation : Finally, the free base is converted into its dihydrochloride salt to improve stability and solubility.

Detailed Synthetic Route

Based on patent literature and related synthetic methodologies for structurally similar piperazine derivatives, the following detailed preparation method is established:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-Allyl-4-methylphenol + epichlorohydrin or equivalent under basic conditions (e.g., NaOH) | Formation of 1-(2-allyl-4-methyl-phenoxy)-3-chloropropan-2-ol intermediate |

| 2 | Nucleophilic substitution | Intermediate + piperazine in polar aprotic solvent (e.g., DMF) at elevated temperature (50-100 °C) | Piperazine displaces chloride to form 1-(2-allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol |

| 3 | Salt formation | Treatment with hydrochloric acid in alcohol solvent (e.g., ethanol) | Formation of dihydrochloride salt, improves crystallinity and stability |

Reaction Conditions and Optimization

- Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for the nucleophilic substitution steps due to their ability to solubilize both reactants and promote SN2 reactions.

- Temperature : Reaction temperatures typically range from 50 °C to reflux conditions to ensure completion without degradation.

- Base and acid usage : A mild base (e.g., sodium hydroxide) is used to deprotonate phenol in the first step; hydrochloric acid is used in the final step to form the dihydrochloride salt.

- Purification : Crystallization from alcohol solvents is employed to purify the final dihydrochloride salt, yielding a crystalline form with high purity.

Representative Data Table for Preparation Parameters

| Parameter | Typical Range/Value | Impact on Yield/Purity |

|---|---|---|

| Reaction temperature (Step 1) | 25–60 °C | Higher temperature increases reaction rate but may cause side reactions |

| Solvent (Step 1) | DMF, DMSO, or acetone | Polar aprotic solvents favor substitution |

| Piperazine equivalent | 1.1–1.5 equivalents | Excess piperazine ensures complete substitution |

| Reaction time (Step 2) | 4–12 hours | Longer time improves conversion but risks decomposition |

| Acid concentration (Step 3) | 1–2 equivalents HCl | Required for complete salt formation |

| Crystallization solvent | Ethanol, isopropanol | Affects crystal form and purity |

Research Findings and Improvements

Catalytic and Metal-Mediated Approaches

Recent research in the synthesis of piperazine-containing compounds, including analogues of the target molecule, has explored metal-catalyzed cross-coupling reactions to improve reaction efficiency and selectivity. For example, nickel or palladium catalysts have been used to facilitate C-N bond formation in related systems, potentially applicable to the piperazine substitution step.

Purification and Crystallization Techniques

Patent literature emphasizes the importance of solvent selection and temperature control during the crystallization of the dihydrochloride salt to obtain high-purity crystalline forms suitable for pharmaceutical use. Alcohol solvents such as methanol, ethanol, and isopropanol are preferred, with temperature ranges from 30 °C to reflux to optimize crystal quality.

Impurity Control

The preparation process includes steps for purification to remove residual starting materials, side products, and inorganic salts. The use of appropriate solvents and recrystallization techniques ensures the final product is free from impurities, which is critical for pharmaceutical applications.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Phenoxypropanol formation | Nucleophilic substitution | 2-Allyl-4-methylphenol + epichlorohydrin, base, DMF, 25–60 °C | Intermediate with chloropropanol group |

| Piperazine substitution | Nucleophilic substitution | Piperazine, DMF, 50–100 °C | Formation of piperazinyl-propanol |

| Salt formation | Acid-base reaction | HCl in ethanol or isopropanol | Dihydrochloride salt crystallization |

| Purification | Recrystallization | Alcohol solvents at controlled temperature | High purity crystalline product |

Q & A

Basic Synthesis and Characterization

Q: What are the established synthetic routes for 1-(2-Allyl-4-methyl-phenoxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride, and how is structural confirmation achieved? A: The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or coupling reactions between phenoxy-propanol derivatives and piperazine analogs. Key steps include controlling reaction conditions (e.g., temperature, pH, and reaction time) to optimize yield. Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy for atomic connectivity and stereochemical analysis, Mass Spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration determination. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with UV detection .

Advanced: Optimizing Reaction Conditions

Q: How can researchers systematically optimize reaction conditions to improve yield and reduce byproducts? A: Use Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). Computational tools like quantum chemical calculations (e.g., density functional theory) predict transition states and energy barriers, guiding experimental parameter selection. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation .

Basic Pharmacological Targets

Q: What are the hypothesized pharmacological targets of this compound, and how are they validated? A: Based on structural analogs (e.g., piperazine-containing ligands), potential targets include serotonergic (5-HT) receptors , dopamine receptors , or sigma-1 receptors . Validation involves radioligand binding assays to measure affinity (Ki values) and functional assays (e.g., cAMP accumulation for GPCR activity). Cross-reactivity with off-target receptors is assessed using panels like the NIMH Psychoactive Drug Screening Program .

Advanced: Elucidating Receptor Interaction Mechanisms

Q: What methodologies are used to resolve atomic-level interactions between the compound and its target receptors? A: Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, while molecular dynamics (MD) simulations (e.g., GROMACS) assess stability and conformational changes. Experimental validation via cryo-electron microscopy or X-ray crystallography of receptor-ligand complexes provides structural insights. Mutagenesis studies (e.g., alanine scanning) identify critical binding residues .

Addressing Data Contradictions

Q: How can researchers resolve contradictions in biological activity data across studies? A: Apply meta-analysis to harmonize datasets, accounting for variables like cell line heterogeneity, assay sensitivity, and ligand batch purity. Bland-Altman plots or Cohen’s kappa statistical tests quantify inter-study variability. Reproducibility is improved by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) and using standardized assay protocols .

Analytical Techniques for Purity Assessment

Q: Which advanced techniques ensure batch-to-batch consistency and detect trace impurities? A: Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight MS (Q-TOF-MS) identifies impurities at ppm levels. Chiral chromatography resolves enantiomeric contaminants. Differential Scanning Calorimetry (DSC) detects polymorphic variations, while ICP-MS quantifies heavy metal residues. Data integrity is maintained via Laboratory Information Management Systems (LIMS) .

Stability and Safety Precautions

Q: What protocols ensure compound stability during storage, and what safety measures are critical? A: Store lyophilized samples in argon-purged vials at -20°C to prevent hydrolysis or oxidation. For handling, use P95 respirators , nitrile gloves , and fume hoods with HEPA filtration. Stability is monitored via accelerated aging studies (40°C/75% RH for 6 months) and HPLC stability-indicating assays . Toxicity screening follows OECD Guidelines (e.g., Ames test for mutagenicity) .

Computational Modeling for Property Prediction

Q: How can in silico models predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties? A: Tools like Schrödinger’s QikProp or SwissADME estimate logP, solubility, and bioavailability. CYP450 inhibition is predicted via ensemble docking. Deep learning platforms (e.g., DeepChem) train on ChEMBL datasets to forecast toxicity endpoints. Experimental validation using Caco-2 cell permeability assays and microsomal stability tests refines predictions .

In Vitro vs. In Vivo Model Selection

Q: How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy? A: Physiologically Based Pharmacokinetic (PBPK) modeling accounts for bioavailability, protein binding, and tissue distribution differences. 3D organoid models or microphysiological systems (e.g., liver-on-a-chip) bridge the gap by mimicking human physiology. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling integrates in vitro IC50 values with in vivo plasma concentrations to optimize dosing regimens .

Data Management and Reproducibility

Q: What software tools enhance data traceability and reproducibility in collaborative studies? A: Electronic Lab Notebooks (ELNs) like LabArchives or Benchling ensure version control and audit trails. Cheminformatics platforms (e.g., KNIME or Pipeline Pilot) automate data curation and cross-reference PubChem or ChEMBL entries. Blockchain-based systems timestamp raw data to prevent tampering. FAIR-compliant repositories like Zenodo or Figshare archive datasets for public access .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.